molecular formula C6H4ClF3N2O2 B11787219 6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

Cat. No.: B11787219
M. Wt: 228.55 g/mol
InChI Key: GAZJWERCXFZZFZ-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol is a chemical compound with the molecular formula C6H4ClF3N2O2. This compound is part of the pyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethoxy and amino groups in its structure imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of 2-amino-5-(trifluoromethoxy)pyridine, followed by hydroxylation to introduce the hydroxyl group at the 3-position. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective chlorination and hydroxylation.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and increased yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol can be compared with other similar compounds, such as:

    2-Chloro-6-(trifluoromethoxy)aniline: This compound lacks the hydroxyl group, which may affect its reactivity and applications.

    5-Chloro-2,3,6-trifluoropyridine: This compound has multiple fluorine atoms, which can significantly alter its chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C6H4ClF3N2O2

Molecular Weight

228.55 g/mol

IUPAC Name

6-amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

InChI

InChI=1S/C6H4ClF3N2O2/c7-4-2(13)1-3(5(11)12-4)14-6(8,9)10/h1,13H,(H2,11,12)

InChI Key

GAZJWERCXFZZFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1OC(F)(F)F)N)Cl)O

Origin of Product

United States

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